Methyl 2-bromo-3-(chlorosulfonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-3-2-4-6(7(5)9)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSHSQGWNYAGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692461-78-1 | |
| Record name | methyl 2-bromo-3-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Design for Methyl 2 Bromo 3 Chlorosulfonyl Benzoate
Retrosynthetic Analysis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate
A retrosynthetic analysis of this compound identifies key precursor molecules and strategic bond disconnections. The primary disconnection points are the carbon-sulfur bond of the chlorosulfonyl group and the carbon-bromine bond. This suggests two principal synthetic routes originating from a substituted methyl benzoate (B1203000) core.
Route A involves the late-stage introduction of the bromine atom. This pathway starts with the chlorosulfonylation of methyl 3-aminobenzoate, followed by a Sandmeyer-type reaction to introduce the bromo group.
Route B prioritizes the early introduction of the bromine atom. This approach begins with the bromination of a suitable methyl benzoate precursor, followed by the introduction of the chlorosulfonyl group, typically via a diazotization-chlorosulfonylation sequence on a methyl 2-bromo-3-aminobenzoate intermediate. The latter route is often preferred as the directing effects of the substituents can be strategically employed to achieve the desired regiochemistry.
The key precursor for the most common pathway is methyl 3-aminobenzoate. The synthesis would proceed through the following key intermediates:
Methyl 3-amino-2-bromobenzoate
Methyl 3-diazonium-2-bromobenzoate chloride
Methyl 2-bromo-3-sulfonyl chloride benzoate
This strategic approach allows for the controlled, regioselective introduction of the required functional groups onto the aromatic ring.
Classical and Modern Approaches to Chlorosulfonylation of Aromatic Systems
The introduction of a chlorosulfonyl group onto an aromatic ring is a cornerstone of sulfonamide and sulfonic ester synthesis. This transformation can be achieved through various methods, ranging from classical electrophilic substitution to modern catalytic approaches. tandfonline.compageplace.de
Chlorosulfonic acid is a widely used reagent for the direct chlorosulfonylation of a broad range of organic compounds. pageplace.de The reaction is a form of electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com The reaction conditions, such as temperature and the use of solvents, can significantly influence the product distribution, which may include sulfonic acids and sulfones in addition to the desired sulfonyl chloride. tandfonline.com
More recent advancements have introduced milder and more selective methods. For instance, visible-light photoredox catalysis has emerged as a powerful tool for synthesizing arenesulfonyl chlorides from anilines at room temperature. researchgate.net This method involves the in situ generation of arenediazonium salts, which then react with sources of sulfur dioxide and a chlorine donor under photocatalytic conditions. researchgate.net
Diazotization-Chlorosulfonylation Pathways for Benzoate Derivatives
A highly effective and widely employed method for introducing a chlorosulfonyl group onto a specific position of a benzoate ring is the diazotization of an amino-substituted precursor, followed by a copper-catalyzed reaction with sulfur dioxide. This process, a variation of the Sandmeyer reaction, offers excellent regiochemical control.
The general sequence involves the conversion of a primary aromatic amine to a diazonium salt. byjus.com These diazonium salts are valuable intermediates that can be converted into a wide array of functional groups. organic-chemistry.orglibretexts.org For the synthesis of sulfonyl chlorides, the diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst. acs.org
Key parameters for optimization include:
Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Acid Concentration: A sufficient excess of acid is necessary to prevent the coupling of the diazonium salt with the unreacted parent amine.
Solvent: The choice of solvent can impact the solubility of the starting materials and the stability of the diazonium intermediate.
| Parameter | Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Acid | Excess HCl or H₂SO₄ | Ensures complete diazotization and prevents side reactions. |
| Reagent | Sodium Nitrite (NaNO₂) | In situ generation of nitrous acid (HNO₂). |
| Solvent | Water, Acetonitrile | Depends on the solubility of the specific anilino benzoate. |
This interactive data table summarizes the optimized conditions for the diazotization of anilino benzoates.
Following diazotization, the resulting diazonium salt is converted to the sulfonyl chloride. The classical approach involves bubbling sulfur dioxide gas into the reaction mixture containing the diazonium salt and a copper(I) or copper(II) chloride catalyst. acs.org
Modern variations often employ SO₂ surrogates to circumvent the challenges of handling gaseous sulfur dioxide. DABCO-bis(sulfur dioxide) (DABSO) is an easily handled, crystalline solid that serves as a reliable source of SO₂. acs.org This approach, combined with a copper catalyst, provides a safer and more practical alternative for the Sandmeyer-type chlorosulfonylation. acs.org
Recent research has also explored photocatalytic methods. For example, a ruthenium-based photosensitizer can catalyze the reaction between an aryl diazonium salt and thionyl chloride (which generates SO₂ and chloride in situ) under visible light irradiation at room temperature. researchgate.net
| Method | SO₂ Source | Catalyst | Conditions | Advantages |
| Classical Sandmeyer | SO₂ (gas) | CuCl or CuCl₂ | Aqueous, acidic | Well-established |
| Modern Sandmeyer | DABSO | CuCl₂ | Acetonitrile, heat | Safer, easier handling of SO₂ |
| Photoredox Catalysis | Thionyl Chloride | Ru(bpy)₃Cl₂ | Acetonitrile/water, room temp., visible light | Mild conditions, high functional group tolerance |
This interactive data table compares different strategies for sulfonyl chlorination.
The inherent instability of diazonium salts poses significant safety risks, especially on a larger scale. researchgate.net Continuous-flow chemistry offers a robust solution to mitigate these hazards. By generating and immediately consuming the diazonium intermediate in a continuous stream, the accumulation of hazardous materials is minimized. researchgate.net
Flow reactors provide several advantages for the diazotization-chlorosulfonylation sequence:
Enhanced Safety: Small reaction volumes at any given time reduce the risk of uncontrolled decomposition. researchgate.net
Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for controlling the exothermic diazotization step.
Improved Yield and Purity: The precise control over reaction parameters often leads to cleaner reactions with higher yields.
Scalability: Scaling up the reaction is achieved by running the flow reactor for longer periods, rather than increasing the batch size.
This technology has been successfully applied to the preparation of various arylsulfonyl chlorides from aniline (B41778) precursors, demonstrating its potential for safer and more efficient manufacturing processes. researchgate.net
Regioselective Bromination of Substituted Benzoates
The introduction of a bromine atom at a specific position on the benzoate ring is governed by the directing effects of the existing substituents. In the synthesis of this compound, the bromination step must be highly regioselective.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity is influenced by both the electronic nature and the steric hindrance of the substituents on the aromatic ring. For a methyl benzoate derivative, the ester group is a deactivating, meta-directing group. Therefore, direct bromination of methyl benzoate would primarily yield the meta-bromo product.
To achieve the 2-bromo substitution pattern relative to the ester and the 3-position for the subsequent chlorosulfonylation, the synthesis often starts with a precursor where the directing effects align favorably. For instance, starting with methyl 3-aminobenzoate, the amino group is a powerful ortho-, para-director. Bromination of this compound would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). Careful control of reaction conditions is necessary to favor the desired 2-bromo isomer.
Common brominating agents include:
Bromine (Br₂): Often used with a Lewis acid catalyst, but can be harsh.
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often used with an acid catalyst or under photolytic conditions. nih.gov
The choice of solvent and temperature also plays a crucial role in controlling the regioselectivity of the bromination reaction. nih.gov
Direct Bromination Strategies
Direct bromination of a suitable precursor, such as methyl 3-(chlorosulfonyl)benzoate, presents a conceptually straightforward approach to this compound. This method relies on electrophilic aromatic substitution, where a brominating agent is introduced to the aromatic ring. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents, namely the methyl ester and the chlorosulfonyl group.
Both the methoxycarbonyl (-COOCH₃) and the chlorosulfonyl (-SO₂Cl) groups are deactivating and meta-directing. aiinmr.com This presents a significant challenge for introducing a bromine atom at the ortho position (C2) relative to the ester and meta to the chlorosulfonyl group. Standard electrophilic bromination conditions, such as using bromine (Br₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), would be expected to yield the 5-bromo isomer as the major product, where bromination occurs meta to both existing groups. nih.govgoogle.com
| Starting Material | Brominating Agent | Catalyst | Expected Major Product(s) | Challenges |
| Methyl 3-(chlorosulfonyl)benzoate | Br₂ | FeCl₃/AlCl₃ | Methyl 5-bromo-3-(chlorosulfonyl)benzoate | Overcoming the strong meta-directing influence of both substituents to achieve ortho-bromination. |
| Methyl 3-(chlorosulfonyl)benzoate | N-Bromosuccinimide (NBS) | Acid catalyst | Mixture of isomers | Achieving high regioselectivity for the desired 2-bromo isomer. |
Directed Ortho-Metalation and Bromination Techniques
Directed ortho-metalation (DoM) offers a powerful alternative for achieving regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a brominating agent, to introduce a bromine atom at the desired location.
For the synthesis of this compound, one could envision a route starting from a benzoate derivative where one of the substituents can act as a DMG. The ester group itself is generally a poor DMG. However, related functional groups such as amides or carbamates are known to be effective DMGs. nih.gov
A potential strategy could involve the use of a precursor like methyl 3-aminobenzoate, which could be converted to a suitable DMG, for instance, a pivaloyl-protected amine. This protected amine would then direct lithiation to the C2 position. Subsequent quenching with a bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, would install the bromine atom. rsc.org The final steps would involve deprotection of the amine and its conversion to the chlorosulfonyl group via diazotization and reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction), followed by chlorination.
| Strategy | Key Steps | Potential Directing Group | Brominating Agent | Challenges |
| Directed Ortho-Metalation | 1. Introduction of DMG2. Ortho-lithiation3. Bromination4. Conversion to chlorosulfonyl group | Protected amine (e.g., -NHPiv) | 1,2-Dibromoethane, C₂Cl₆ | Multi-step process, stringent reaction conditions, functional group compatibility. |
Indirect Introduction of the Chlorosulfonyl Group via Oxidation of Thioethers
An alternative to the direct introduction of the chlorosulfonyl group is its formation from a precursor functionality, such as a thioether. This indirect approach can offer advantages in terms of regiochemical control and milder reaction conditions for the final chlorosulfonation step.
Precursor Synthesis of Benzyl (B1604629) Thioether Intermediates
The key intermediate for this route is a benzyl thioether, specifically methyl 2-bromo-3-(benzylthio)benzoate. The synthesis of this precursor would likely begin with a suitably substituted benzoic acid or ester. One plausible route starts with 2-bromo-3-methylbenzoic acid. orgsyn.org This starting material can be esterified to methyl 2-bromo-3-methylbenzoate. nih.gov Subsequent benzylic bromination, for example using N-bromosuccinimide (NBS) under radical initiation, would yield methyl 2-bromo-3-(bromomethyl)benzoate. Finally, nucleophilic substitution of the benzylic bromide with a sulfur nucleophile, such as sodium benzylthiolate, would afford the desired benzyl thioether intermediate.
An alternative approach could involve the introduction of the thioether group at an earlier stage. For instance, a suitably protected 3-mercaptobenzoic acid derivative could be brominated and then esterified. The thiol could then be alkylated with benzyl chloride to form the benzyl thioether.
Oxidative Transformation to Chlorosulfonyl Moiety
The conversion of the benzyl thioether to the chlorosulfonyl group is a critical step in this synthetic sequence. This transformation is typically achieved through oxidative chlorination. Various reagents and conditions have been developed for this purpose. A common method involves treating the thioether with chlorine gas in the presence of an aqueous acid, such as acetic or hydrochloric acid. The reaction proceeds through a series of oxidized sulfur intermediates, ultimately leading to the cleavage of the benzyl group and the formation of the sulfonyl chloride.
Careful control of the reaction conditions, including temperature and the stoichiometry of the chlorine, is crucial to avoid over-oxidation and the formation of byproducts. The benzyl group is a good leaving group in this context, facilitating the desired transformation.
| Reaction | Reagents and Conditions | Key Transformation |
| Esterification | CH₃OH, H₂SO₄ (cat.) | -COOH to -COOCH₃ |
| Benzylic Bromination | NBS, AIBN (initiator), CCl₄ | Ar-CH₃ to Ar-CH₂Br |
| Thioether Formation | NaSCH₂Ph, THF | Ar-CH₂Br to Ar-CH₂S-CH₂Ph |
| Oxidative Chlorination | Cl₂, H₂O/AcOH | Ar-CH₂S-CH₂Ph to Ar-SO₂Cl |
Alternative Synthetic Routes to this compound Analogs
The synthesis of structurally related analogs can provide valuable insights into the chemical properties and potential applications of the target molecule. An important analog is Methyl 2-chloro-4-(chlorosulfonyl)benzoate.
Synthesis of Methyl 2-chloro-4-(chlorosulfonyl)benzoate
The synthesis of Methyl 2-chloro-4-(chlorosulfonyl)benzoate can be accomplished through a multi-step sequence starting from 2-chloro-4-methylbenzoic acid. The key steps involve the introduction of the sulfonyl group and subsequent conversion to the chlorosulfonyl and methyl ester functionalities.
A common route involves the sulfonation of 2-chloro-4-methylbenzoic acid to produce 2-chloro-4-methyl-3-sulfobenzoic acid. This can then be converted to the corresponding sulfonyl chloride by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. Subsequent esterification of the carboxylic acid would yield the desired product.
Alternatively, a route starting from 2-chloro-4-(methylsulfonyl)benzoic acid has been described. This precursor can be synthesized from 2-chloro-4-(chlorosulfonyl)benzoyl chloride through a reaction with sodium sulfite (B76179) followed by alkylation. The carboxylic acid can then be converted to its methyl ester. The final step would be the chlorination of the methylsulfonyl group to the chlorosulfonyl group, although this is a challenging transformation. A more viable approach involves the direct chlorosulfonylation of a suitable precursor, if regioselectivity can be controlled.
A documented synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite and sodium bicarbonate, followed by reaction with chloroacetic acid. This provides the carboxylic acid, which can then be esterified to the methyl ester.
| Starting Material | Key Intermediates | Final Product |
| 2-Chloro-4-methylbenzoic acid | 2-Chloro-4-methyl-3-sulfobenzoic acid, 2-Chloro-3-(chlorosulfonyl)-4-methylbenzoic acid | Methyl 2-chloro-3-(chlorosulfonyl)-4-methylbenzoate |
| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | 2-Chloro-4-(methylsulfonyl)benzoic acid | Methyl 2-chloro-4-(methylsulfonyl)benzoate |
Synthesis of Methyl 2-chlorosulfonyl-3-methylbenzoate
The synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate serves as a crucial intermediate step in the production of various chemical compounds, including herbicides like triflusulfuron-methyl. google.com One established method for its preparation involves the diazotization-sulfonation of 2-amino-3-methyl benzoate. google.com However, alternative routes have been developed to enhance safety, yield, and suitability for industrial-scale production.
A notable synthetic strategy starts with 2-nitro-3-methylbenzoate. This process involves a reaction with benzyl isothiourea hydrochloride in the presence of a base and a solvent to form a benzyl thioether intermediate. This intermediate is then subjected to an oxidation reaction, without the need for isolation, to yield the final product, methyl 2-chlorosulfonyl-3-methylbenzoate. google.comnus.edu.sg The oxidation can be carried out using reagents such as chlorine gas or sodium hypochlorite. nus.edu.sg This method is advantageous due to its simple process, readily available raw materials, lower cost, and higher yield, making it suitable for industrial applications. google.comnus.edu.sg
| Starting Material | Key Reagents | Intermediate | Product |
| 2-Nitro-3-methylbenzoate | 1. Benzyl isothiourea hydrochloride, Base (e.g., Cesium carbonate) 2. Oxidant (e.g., Chlorine, Sodium hypochlorite) | Benzyl thioether intermediate | Methyl 2-chlorosulfonyl-3-methylbenzoate |
Synthetic Routes to Methyl 2-bromo-5-(chlorosulfonyl)benzoate
Methyl 2-bromo-5-(chlorosulfonyl)benzoate is a halogenated benzoate derivative whose synthesis requires a multi-step approach, typically beginning with a readily available substituted toluene. A logical synthetic pathway commences with 2-chlorobenzoic acid.
The first step is the regioselective bromination of 2-chlorobenzoic acid. This can be achieved using an N-bromosuccinimide (NBS)/sulfuric acid system, which favors the introduction of the bromine atom at the 5-position due to the directing effects of the chloro and carboxyl groups. google.com The resulting 5-bromo-2-chlorobenzoic acid is a key intermediate. google.com Subsequently, this intermediate undergoes chlorosulfonation. The final step is the esterification of the carboxylic acid group with methanol, typically under acidic conditions, to yield the target compound, methyl 2-bromo-5-(chlorosulfonyl)benzoate.
| Starting Material | Intermediate 1 | Intermediate 2 | Product |
| 2-Chlorobenzoic Acid | 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chloro-x-(chlorosulfonyl)benzoic acid | Methyl 2-bromo-5-(chlorosulfonyl)benzoate |
Green Chemistry Principles in the Synthesis of Halogenated Chlorosulfonyl Benzoates
The integration of green chemistry principles into the synthesis of halogenated chlorosulfonyl benzoates is essential for developing environmentally sustainable chemical processes. nih.govuniroma1.it These principles focus on minimizing waste, maximizing efficiency, and reducing the use of hazardous substances. uniroma1.ityale.edu
Solvent Selection and Minimization Strategies
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net In the synthesis of halogenated chlorosulfonyl benzoates, traditional methods may employ hazardous solvents like chlorinated hydrocarbons or use excess reagents, such as chlorosulfonic acid, as the solvent. google.com Green chemistry encourages the replacement of these with less hazardous alternatives. rsc.orgrsc.org Strategies include:
Using Greener Solvents: Employing solvents with a better environmental, health, and safety profile, such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govacs.org
Solvent Minimization: Reducing the volume of solvent used or, where feasible, conducting reactions under solvent-free conditions.
Solvent Recycling: Choosing solvents that can be easily recovered and reused, which minimizes waste and improves process economics. researchgate.net
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. yale.eduprimescholars.com Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of byproducts that become waste. greenchemistry-toolkit.orgrsc.org
In the multi-step synthesis of compounds like this compound, different reaction types have varying atom economies:
Addition Reactions: These are the most atom-economical, as all reactant atoms are incorporated into the product (100% atom economy). rsc.org
Substitution and Elimination Reactions: These are inherently less atom-economical as they always generate byproducts.
Cascade Reaction Sequences for Reduced Purification Steps
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more transformations in a single pot without isolating the intermediates. nih.gov This approach aligns strongly with green chemistry principles by significantly improving process efficiency. nih.gov The benefits include:
Energy Savings: Fewer operational steps (heating, cooling, stirring) lead to lower energy consumption.
Waste Reduction: Less waste is generated from purification materials (e.g., silica (B1680970) gel) and solvent disposal.
For the synthesis of halogenated chlorosulfonyl benzoates, a hypothetical cascade reaction could involve a one-pot process where a substituted benzoate undergoes sequential halogenation and chlorosulfonation. Designing catalysts and reaction conditions that allow for such tandem reactions is an active area of research aimed at making organic synthesis more streamlined and environmentally benign. acs.orgresearchgate.net
Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 3 Chlorosulfonyl Benzoate
Reactivity of the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group is a highly electrophilic functional group, making it susceptible to attack by a variety of nucleophiles. It is a derivative of sulfonic acid and serves as a key precursor for the synthesis of sulfonamides, sulfonate esters, and sulfonic acids themselves.
Nucleophilic Substitution Reactions to Form Sulfonamides
The reaction of methyl 2-bromo-3-(chlorosulfonyl)benzoate with primary or secondary amines, in the presence of a base, is a standard method for the formation of sulfonamides. The base, often a tertiary amine like pyridine or triethylamine, neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion. This transformation is fundamental in medicinal chemistry for the synthesis of various therapeutic agents.
The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Table 1: Representative Reaction for Sulfonamide Formation
| Reactant A | Reactant B | Base | Product |
|---|---|---|---|
| This compound | Primary/Secondary Amine (R¹R²NH) | Pyridine or Triethylamine | Methyl 2-bromo-3-(N,N-disubstituted-sulfamoyl)benzoate |
Formation of Sulfonate Esters
Similarly to the formation of sulfonamides, the chlorosulfonyl group readily reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. This reaction, known as sulfonylation, is also driven by the neutralization of the HCl byproduct by a suitable base. Sulfonate esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution reactions.
Table 2: General Reaction for Sulfonate Ester Formation
| Reactant A | Reactant B | Base | Product |
|---|---|---|---|
| This compound | Alcohol (R-OH) | Pyridine | Methyl 2-bromo-3-(alkoxysulfonyl)benzoate |
Hydrolysis to Sulfonic Acids
The chlorosulfonyl group is sensitive to moisture and can be readily hydrolyzed to the corresponding sulfonic acid. This reaction typically occurs in the presence of water, often accelerated by acidic or basic conditions. The product of this reaction is methyl 2-bromo-3-sulfobenzoate. Due to the high reactivity of sulfonyl chlorides with water, reactions involving them are typically carried out under anhydrous conditions to prevent this side reaction.
Reductive Transformations of the Sulfonyl Chloride
The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the sulfonyl chloride to a thiol (mercaptan). Milder reducing agents, like zinc dust in an acidic medium, can reduce the sulfonyl chloride to a sulfinic acid. These transformations provide pathways to a different class of sulfur-containing aromatic compounds.
Reactivity of the Bromo Substituent
The bromo substituent on the aromatic ring is significantly less reactive than the chlorosulfonyl group. This difference in reactivity allows for selective transformations of the sulfonyl chloride moiety while leaving the bromo group intact. The aryl bromide can then participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
The bromo group on the benzene (B151609) ring of this compound (or its sulfonamide/sulfonate ester derivatives) serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. This reaction is a key method for the vinylation of aryl halides.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by both palladium and copper complexes and requires a base.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance.
These cross-coupling reactions can be performed after the modification of the chlorosulfonyl group, allowing for the synthesis of a diverse array of disubstituted benzene derivatives.
Table 3: Overview of Cross-Coupling Reactions for the Bromo Substituent
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed (Ar = Aryl core) |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd catalyst + Base | Ar-R (C-C) |
| Heck | Alkene (CH₂=CHR) | Pd catalyst + Base | Ar-CH=CHR (C-C) |
| Sonogashira | Terminal Alkyne (H-C≡CR) | Pd/Cu catalyst + Base | Ar-C≡CR (C-C) |
| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Ar-R (C-C) |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orglatech.edu For an SNAr reaction to proceed efficiently, these activating groups are typically required to be in positions ortho or para to the leaving group (in this case, the bromine atom). masterorganicchemistry.comchemistrysteps.com This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The presence of the ortho-ester group helps to delocalize the negative charge. masterorganicchemistry.com The subsequent loss of the bromide ion restores the aromaticity of the ring, yielding the substituted product. uomustansiriyah.edu.iq Due to the activating effect of the ortho-ester group, this compound is expected to undergo SNAr reactions with various nucleophiles, such as alkoxides, amines, and thiolates, under suitable conditions.
| Nucleophile | Potential Product | Reaction Conditions |
|---|---|---|
| Sodium Methoxide (NaOCH₃) | Methyl 2-methoxy-3-(chlorosulfonyl)benzoate | Heat in Methanol |
| Ammonia (NH₃) | Methyl 2-amino-3-(chlorosulfonyl)benzoate | High pressure, heat |
| Sodium Thiophenoxide (NaSPh) | Methyl 2-(phenylthio)-3-(chlorosulfonyl)benzoate | Polar aprotic solvent (e.g., DMF) |
Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)
The transformation of aryl halides into organometallic intermediates, such as Grignard reagents or organolithium compounds, is a fundamental strategy in organic synthesis for forming new carbon-carbon bonds. ucalgary.caacs.org This typically involves the reaction of the aryl halide with magnesium metal (for Grignard reagents) or an organolithium reagent like n-butyllithium. ucalgary.caalfredstate.edu
However, the formation of a stable Grignard or organolithium reagent from this compound is highly problematic due to the presence of the reactive methyl ester and chlorosulfonyl functional groups. Both of these groups are electrophilic and readily react with the strongly nucleophilic and basic nature of organometallic reagents.
If a Grignard or organolithium intermediate were to form, it would be extremely transient. It would likely undergo rapid intermolecular reaction with the ester or sulfonyl chloride group of another molecule of the starting material.
Reaction with the Ester Group : Organometallic reagents add to esters to form, after workup, tertiary alcohols (from Grignard/organolithium reagents adding twice) or ketones (if the reaction can be controlled). chemistrysteps.com
Reaction with the Sulfonyl Chloride Group : Grignard reagents are known to react with sulfonyl chlorides, typically leading to the formation of sulfones or other sulfur-containing products.
Therefore, any attempt to generate an organometallic reagent from the aryl bromide of this compound under standard conditions would likely result in a complex mixture of oligomeric or polymeric byproducts rather than the desired stable intermediate. The synthesis of such an organometallic compound would necessitate the use of protecting groups for both the ester and sulfonyl chloride moieties, or the use of specialized low-temperature conditions and specific reagents to favor the metal-halogen exchange over nucleophilic attack.
Reactivity of the Methyl Ester Group
Hydrolysis to Benzoic Acid Derivatives
The methyl ester group of the title compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-3-(chlorosulfonyl)benzoic acid, under either acidic or basic conditions. rsc.org The presence of a substituent at the ortho position (the bromine atom) introduces steric hindrance around the carbonyl carbon, which can affect the rate of hydrolysis. cdnsciencepub.comstackexchange.com
Basic hydrolysis, or saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. rsc.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. Even for sterically hindered esters, this reaction can be driven to completion, often by using higher temperatures or slightly alkaline solutions. rsc.orgrsc.org The final product under basic conditions is the carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid.
Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. cdnsciencepub.comtcu.edu To drive the equilibrium towards the products, an excess of water is typically used. For sterically hindered esters, harsh conditions such as concentrated sulfuric acid and elevated temperatures may be necessary. cdnsciencepub.com
| Reaction Type | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH(aq) / Heat 2. H₃O⁺ | 2-Bromo-3-(chlorosulfonyl)benzoic acid | Reflux in aqueous base, followed by acidification. |
| Acid-Catalyzed Hydrolysis | H₂SO₄ / H₂O / Heat | 2-Bromo-3-(chlorosulfonyl)benzoic acid | Reflux in dilute or concentrated aqueous acid. |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. ucla.edu This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). ucla.edugoogle.com The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent. ucla.edu
For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester, R' 2-bromo-3-(chlorosulfonyl)benzoate, and methanol. Given the potential for the chlorosulfonyl group to react with nucleophiles, acid catalysis is often preferred over basic catalysis with strong bases like sodium alkoxides, which could potentially lead to side reactions at the sulfonyl chloride. Metal-based catalysts, such as zinc compounds, are also known to facilitate the transesterification of methyl benzoates. google.com
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-bromo-3-(chlorosulfonyl)benzoate |
| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Benzyl 2-bromo-3-(chlorosulfonyl)benzoate |
| Isopropanol | Zinc Acetate | Isopropyl 2-bromo-3-(chlorosulfonyl)benzoate |
Amidation of the Ester
The conversion of esters to amides, known as aminolysis, typically requires heating the ester with an amine. This reaction is often slow and requires high temperatures because amines are less nucleophilic than the corresponding alkoxides. However, recent developments have established methods for the direct amidation of unactivated esters under milder conditions, often employing catalysts or strong bases. nih.govmdpi.com
For this compound, direct reaction with a primary or secondary amine could lead to the formation of the corresponding amide, N-alkyl/aryl-2-bromo-3-(chlorosulfonyl)benzamide. A significant challenge in this transformation is the competing reaction between the amine and the highly electrophilic chlorosulfonyl group. Amines readily react with sulfonyl chlorides to form stable sulfonamides. youtube.com
To achieve selective amidation of the ester, reaction conditions would need to be carefully controlled. This might involve using a catalyst that selectively activates the ester carbonyl, such as niobium(V) oxide, or employing specific base-promoted protocols. researchgate.net Alternatively, the reaction could be performed at temperatures where the rate of aminolysis of the ester is significantly faster than the rate of sulfonamide formation, although this is often difficult to achieve.
| Amine Reagent | Potential Amide Product | Potential Sulfonamide Side-Product | Notes |
|---|---|---|---|
| Aniline (B41778) | 2-Bromo-3-(chlorosulfonyl)-N-phenylbenzamide | Methyl 2-bromo-3-(N-phenylsulfamoyl)benzoate | Reaction at sulfonyl chloride is typically faster. |
| Benzylamine | N-Benzyl-2-bromo-3-(chlorosulfonyl)benzamide | Methyl 2-bromo-3-(N-benzylsulfamoyl)benzoate | Chemoselectivity is a major challenge. |
Reduction to Benzylic Alcohols
The methyl ester group can be reduced to a primary alcohol, in this case, (2-bromo-3-(chlorosulfonyl)phenyl)methanol. This transformation requires a strong reducing agent, as esters are relatively unreactive towards milder reagents. doubtnut.com
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comdoubtnut.com However, LiAlH₄ will also readily reduce the chlorosulfonyl group, likely to a thiol or related sulfur species. Therefore, treatment of this compound with LiAlH₄ would result in the reduction of both functional groups.
Sodium borohydride (NaBH₄) is a milder reducing agent that does not typically reduce esters under standard conditions (e.g., in methanol or ethanol). doubtnut.com However, the reactivity of NaBH₄ can be enhanced by using specific solvent systems or additives. For instance, NaBH₄ in a mixture of DME and methanol at reflux can reduce benzoates to their corresponding alcohols. thieme-connect.com It has also been shown that NaBH₄ in THF-methanol can be effective. ias.ac.in This enhanced reactivity might allow for the selective reduction of the ester in the presence of the sulfonyl chloride, as sulfonyl chlorides are generally less reactive towards NaBH₄ than towards LiAlH₄. Nevertheless, some reduction of the sulfonyl chloride might still occur, and conditions would need to be carefully optimized to achieve the desired chemoselectivity.
| Reducing Agent | Expected Outcome | Selectivity |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both ester and sulfonyl chloride groups. | Low |
| Sodium Borohydride (NaBH₄) in MeOH | No reaction with the ester group. | High (for no reaction) |
| Sodium Borohydride (NaBH₄) in DME/MeOH, heat | Potential for selective reduction of the ester to a benzylic alcohol. | Moderate to High (requires optimization) |
Chemoselectivity Challenges and Strategies in Multifunctional Arenes
The synthetic utility of polyfunctionalized aromatic compounds like this compound is often dictated by the ability to selectively perform chemical transformations at one reactive site in the presence of others. The inherent reactivity of both the aryl bromide and the sulfonyl chloride moieties presents a significant chemoselectivity challenge. Addressing this challenge requires a nuanced understanding of the differential reactivity of these functional groups and the implementation of strategic synthetic routes, including the use of protecting groups.
Differential Reactivity Between Halogen and Chlorosulfonyl Moieties
The aryl bromide and the chlorosulfonyl group exhibit distinct modes of reactivity. The chlorosulfonyl group is a powerful electrophile, primarily reacting with nucleophiles at the sulfur atom in a nucleophilic acyl-type substitution to displace the chloride. In contrast, the bromine atom attached to the benzene ring is generally unreactive toward classical nucleophilic aromatic substitution (SNAr) unless the aromatic ring is sufficiently activated by potent electron-withdrawing groups. However, the aryl bromide is a key functional group for a vast array of transition-metal-catalyzed cross-coupling reactions.
In reactions involving nucleophiles such as amines, the sulfonyl chloride is typically the more reactive site. Studies on the amination of halo(het)arene sulfonyl halides have shown that sulfonamide formation generally precedes any substitution at the halogen-bearing carbon. chemrxiv.org This inherent reactivity preference allows for the selective synthesis of sulfonamides without disturbing the bromo group, provided the reaction conditions are carefully controlled.
Conversely, to achieve a reaction at the aryl bromide site, conditions that favor its activation over the sulfonyl chloride must be employed. This is most commonly achieved through transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be selective. The relative reactivity of electrophiles in these reactions often follows the order of C-X bond strength (C-I > C-Br > C-Cl), but the sulfonyl chloride group can also participate. The established reactivity order for Suzuki-Miyaura cross-coupling is ArI > ArSO₂Cl > ArBr ≫ ArCl, indicating that under these specific catalytic conditions, a sulfonyl chloride is more reactive than an aryl bromide. nih.gov However, other catalytic systems, such as those employing copper or nickel, have been developed for the specific amination or sulfonamidation of aryl halides, demonstrating that selectivity can be tuned by the choice of catalyst and ligands. researchgate.netprinceton.edu
The electronic environment of this compound, which features two electron-withdrawing groups (ester and chlorosulfonyl) and a moderately deactivating bromo group, influences the reactivity of both sites. These groups decrease the electron density of the aromatic ring, which can slightly increase the susceptibility of the aryl bromide to oxidative addition in catalytic cycles but is generally insufficient to enable facile SNAr reactions.
| Reaction Type | Reactivity at Bromine | Reactivity at Chlorosulfonyl | Controlling Factors |
|---|---|---|---|
| Nucleophilic Substitution (e.g., with amines, alcohols) | Low (generally unreactive) | High (forms sulfonamides, sulfonate esters) | Reaction proceeds preferentially at the sulfonyl chloride. chemrxiv.org |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Moderate (requires catalyst) | Moderate to High (can be more reactive than ArBr) nih.gov | Selectivity is challenging and depends heavily on catalyst, ligands, and reaction conditions. |
| Copper/Nickel-Catalyzed Cross-Coupling | High (targeted for C-N, C-S bond formation) | Low (generally unreactive under these conditions) | Choice of metal catalyst and specific ligands directs selectivity to the C-Br bond. researchgate.netprinceton.edu |
Protecting Group Strategies for Selective Transformations
When synthetic routes require a transformation at the aryl bromide position under conditions that would affect the highly reactive chlorosulfonyl group, a protecting group strategy becomes essential. The protection of sulfonyl chlorides or their corresponding sulfonic acids is less common than for other functional groups, but viable strategies exist. nih.gov
The most direct approach involves converting the sulfonyl chloride into a derivative that is stable to the desired reaction conditions but can be readily cleaved to regenerate the sulfonyl functionality. Given that sulfonate esters are potent electrophiles, protection often relies on the introduction of significant steric hindrance to prevent nucleophilic attack. nih.gov
A notable strategy is the formation of a neopentyl (Neo) sulfonate ester. The sulfonyl chloride can be hydrolyzed to the sulfonic acid, which is then esterified with neopentyl alcohol. The bulky neopentyl group effectively shields the sulfur atom from nucleophiles. These neopentyl esters exhibit high stability towards a range of nucleophiles and basic conditions. nih.gov Deprotection can be achieved under strongly acidic conditions, such as with hot aqueous hydrobromic acid (HBr), or by treatment with a strong Lewis acid like boron tribromide (BBr₃), which cleaves the ester and regenerates the sulfonic acid. nih.gov The sulfonic acid can then be readily converted back to the target sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride.
While sulfonyl groups themselves are often used to protect amines and phenols, the reverse—protecting the sulfonyl group—is a specific challenge. chem-station.com The development of robust protecting groups for sulfonic acids is an area of ongoing research, with several options providing complementary stability profiles. nih.gov
| Protecting Group | Installation | Stability Profile | Deprotection Conditions |
|---|---|---|---|
| Neopentyl (Neo) Ester | Hydrolysis of -SO₂Cl to -SO₃H, then esterification with neopentyl alcohol. | Stable to basic nucleophiles (e.g., piperidine), NaI, NaN₃. nih.gov | Hot aqueous HBr or BBr₃. nih.gov |
| Trifluoroethyl (TFE) Ester | Esterification of the corresponding sulfonic acid with trifluoroethanol. | Stable to NaI, NaN₃, and strong acids (HBr). nih.gov | Cleaved under basic conditions (e.g., NaOH). nih.gov |
| Phenyl (Ph) Ester | Esterification of the corresponding sulfonic acid with phenol. | High stability to nucleophiles (including hot NaN₃) and strong acids. nih.gov | Cleaved under basic conditions. nih.gov |
By selecting an appropriate protecting group based on the planned reaction sequence, chemists can unmask the desired reactivity of the aryl bromide, enabling selective transformations such as cross-coupling, before regenerating the sulfonyl chloride for subsequent reactions.
Methyl 2 Bromo 3 Chlorosulfonyl Benzoate As a Key Synthetic Intermediate
Building Block for Complex Aromatic Systems
The utility of Methyl 2-bromo-3-(chlorosulfonyl)benzoate as a foundational building block stems from the distinct reactivity of its functional groups. The presence of both a bromine atom and a chlorosulfonyl group on the aromatic ring allows for a diverse range of chemical transformations.
The bromine atom serves as a classic handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methodologies are cornerstones of modern organic synthesis, enabling the attachment of a wide variety of alkyl, vinyl, aryl, and alkynyl groups. This reactivity allows chemists to elaborate the core benzene (B151609) ring into more complex, polycyclic, or highly substituted aromatic systems.
Simultaneously, the chlorosulfonyl group (-SO₂Cl) is a potent electrophile. It readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is highly efficient and fundamental in medicinal chemistry. It can also react with alcohols to form sulfonate esters or with water to hydrolyze to the corresponding sulfonic acid. This dual reactivity makes the parent molecule a versatile platform for creating intricate molecular designs.
Precursor to Biologically Active Molecules and Their Analogs
The structural framework of this compound is an attractive starting point for the synthesis of molecules with potential biological activity. Its reactive sites allow for the systematic introduction of various pharmacophores and functional groups to explore structure-activity relationships.
In the field of agrochemicals, substituted phenylsulfonylureas are a critical class of herbicides. A notable example is Triflusulfuron-methyl, which functions by inhibiting the enzyme acetolactate synthase in plants. While documentation specifically naming this compound as a direct precursor is not prominent, a closely related structural analog, 2-chlorosulfonyl-3-methyl benzoate (B1203000) , is a key intermediate in the synthesis of Triflusulfuron-methyl. This highlights the importance of the chlorosulfonyl benzoate scaffold in the production of commercially significant agricultural products. The synthesis demonstrates how this class of molecules serves as the foundational piece to which the complex triazine portion of the herbicide is attached via the formation of a sulfonylurea bridge.
The use of this compound and its derivatives as scaffolds is a promising strategy in the development of new pharmaceutical agents. The core structure can be readily modified to generate libraries of compounds for screening against various biological targets. Research has shown that related compounds are synthesized as intermediates in studies aimed at discovering novel antimicrobial agents. For instance, the sulfonamide derivative Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate was synthesized as part of a program to develop new antimicrobial drugs. In this context, the chlorosulfonyl group of the parent structure is reacted with various anilines or other amines to produce a diverse set of sulfonamides, which are a well-established class of compounds with a wide range of biological activities.
Preparation of Novel Substituted Benzoate Derivatives
The true synthetic power of this compound lies in its capacity for diversification. Each of its three functional groups can be independently or sequentially modified to generate a vast array of novel substituted benzoate derivatives.
The two most reactive sites for diversification are the bromine and chlorosulfonyl positions.
Chlorosulfonyl Group: As a highly reactive sulfonyl chloride, this group is primarily used to introduce sulfonamide functionalities. By reacting the molecule with a diverse collection of primary and secondary amines, a library of N-substituted sulfonamides can be generated. This is a particularly valuable transformation as the sulfonamide group is a key feature in many marketed drugs.
Bromo Group: The bromine atom allows for the introduction of new substituents through metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon bonds (e.g., attaching aryl, alkyl, or alkynyl groups) or carbon-heteroatom bonds. This versatility allows for significant structural modifications to the aromatic core, influencing the molecule's steric and electronic properties.
| Functional Group | Position | Class of Reaction | Potential Reagents | Resulting Structure |
|---|---|---|---|---|
| Bromo | C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives |
| Bromo | C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylbenzoate derivatives |
| Chlorosulfonyl | C3 | Sulfonamide Formation | Primary/Secondary Amine (R₂NH) | N-substituted sulfonamides |
| Chlorosulfonyl | C3 | Sulfonate Ester Formation | Alcohol (ROH), Base | Sulfonate esters |
The methyl ester group provides a third site for modification, further expanding the potential for creating derivative libraries.
Hydrolysis: The ester can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This introduces a new functional handle that can be used for further reactions, such as amide bond formation using coupling reagents (e.g., EDC, HATU) and a diverse set of amines.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl, benzyl (B1604629) esters) by reaction with a different alcohol under acidic or basic catalysis.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, yielding a hydroxymethyl group on the ring.
These modifications of the ester moiety, combined with reactions at the bromo and chlorosulfonyl positions, provide a robust platform for generating extensive libraries of novel compounds for screening in drug and materials discovery programs.
Mechanistic Investigations and Advanced Characterization of Methyl 2 Bromo 3 Chlorosulfonyl Benzoate Reactions
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)benzoate likely proceeds through electrophilic substitution, and its subsequent transformations are expected to be dominated by nucleophilic substitution at the sulfonyl group.
Kinetic Studies of Key Reaction Steps
Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. For the synthesis of aryl sulfonyl chlorides, the rate-determining step is typically the electrophilic attack of the sulfonating agent on the aromatic ring. In the transformation of sulfonyl chlorides, for instance, in reactions with nucleophiles, the kinetics often follow a second-order rate law, consistent with a bimolecular nucleophilic substitution (SN2) mechanism.
General kinetic studies on the solvolysis of benzenesulfonyl chlorides have shown that the reaction rates are influenced by solvent nucleophilicity and ionizing power mdpi.com. The hydrolysis of sulfonyl chlorides, for example, is a reaction for which detailed kinetic data is often sought to establish the mechanism cdnsciencepub.com. For arenesulfonyl chlorides, the chloride-chloride exchange reaction has been investigated, revealing second-order rate constants and activation parameters that support an SN2 mechanism dntb.gov.ua. Such studies for this compound would be invaluable in confirming its reaction mechanisms.
Identification of Reaction Intermediates
In the synthesis of this compound via chlorosulfonation, an initial intermediate is the sulfonic acid, which is then converted to the sulfonyl chloride. In its subsequent reactions, particularly nucleophilic substitutions, the identification of intermediates is key to distinguishing between different possible mechanisms.
For instance, a concerted SN2 mechanism would proceed through a single pentacoordinate transition state. In contrast, an addition-elimination mechanism would involve the formation of a distinct sulfurane intermediate. While direct evidence for such intermediates in reactions of this compound is not documented, studies on related sulfonyl chlorides suggest that the SN2 pathway is common mdpi.comdntb.gov.ua. The reaction of a related compound, Methyl 2-bromo-3-aminobenzoate, with 4-chlorophenylsulfonyl chloride to form Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate, proceeds through a sulfonamide linkage, indicating a nucleophilic attack of the amine on the sulfonyl chloride nih.govresearchgate.net.
Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Advanced spectroscopic techniques are indispensable for the structural confirmation of this compound and its derivatives, as well as for gaining insights into reaction mechanisms.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
While one-dimensional ¹H and ¹³C NMR are fundamental for initial structural verification, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all protons and carbons in more complex derivatives of this compound. For the related sulfonamide derivative, Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate, detailed ¹H and ¹³C NMR data have been reported, confirming its structure nih.govresearchgate.net.
Table 1: ¹H and ¹³C NMR Data for Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate nih.govresearchgate.net
| Type | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR | 7.80 (dd, J = 8.0, 2.0 Hz, 1H), 7.68 (dt, J = 8.0, 2.0 Hz, 1H), 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 7.41–7.31 (m, 4H), 3.86 (s, 3H) |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of products and for monitoring the progress of reactions by identifying reactants, intermediates, and products in the reaction mixture. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the mass spectra of aryl sulfonyl chlorides often show characteristic fragments corresponding to the loss of Cl, SO₂, and the entire SO₂Cl group acs.org. While specific HRMS data for this compound is not available, such analysis would be critical for its definitive identification and for mechanistic studies of its reactions.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
Single-crystal X-ray crystallography provides unequivocal proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound has not been reported, the structure of its sulfonamide derivative, Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate, has been determined nih.govresearchgate.net. This analysis revealed that the molecules form inversion dimers through N—H···O hydrogen bonds. The two phenyl rings are not coplanar, with a dihedral angle of 66.27 (8)°. The carbomethoxy group is also significantly twisted with respect to the benzene (B151609) ring to which it is attached, with a dihedral angle of 75.1 (1)° nih.govresearchgate.net.
Table 2: Crystal Data and Structure Refinement for Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₁BrClNO₄S |
| Formula weight | 404.66 |
| Temperature | 123 K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.9206 (2) Åb = 9.4600 (3) Åc = 20.0915 (6) Åβ = 94.505 (3)° |
| Volume | 1500.79 (8) ų |
| Z | 4 |
| Density (calculated) | 1.791 Mg/m³ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis During Reactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation and real-time monitoring of chemical reactions involving complex molecules like this compound. mt.comresearchgate.net These non-destructive methods provide a molecular fingerprint based on the vibrational modes of specific functional groups, allowing for detailed analysis of reaction initiation, conversion, intermediates, and endpoints without the need for offline sampling. mt.commdpi.com For a multi-functional substrate such as this compound, IR and Raman spectroscopy are invaluable for tracking the selective transformation of its distinct reactive sites—the sulfonyl chloride, the methyl ester, and the aromatic ring.
The utility of these techniques lies in the direct correlation between spectral changes and molecular-level transformations. By monitoring the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands, a precise reaction profile can be constructed. In-situ monitoring, often accomplished with attenuated total reflection (ATR) probes (FTIR-ATR), is particularly advantageous for obtaining high-fidelity kinetic and mechanistic data under actual reaction conditions. mt.commdpi.com
Characteristic Vibrational Modes of this compound
The vibrational spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. While a complete experimental spectrum is highly specific, the characteristic frequencies can be reliably predicted based on extensive data from analogous compounds.
Sulfonyl Chloride (–SO₂Cl) Group: This group gives rise to strong and characteristic IR absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively. acdlabs.com The sulfur-chlorine (S–Cl) stretching mode is found at a much lower frequency, generally around 300-400 cm⁻¹, and is often more easily identified in the Raman spectrum. cdnsciencepub.com The position of these bands can be influenced by the inductive effects of adjacent substituents on the aromatic ring. cdnsciencepub.com
Methyl Ester (–COOCH₃) Group: The most prominent feature of the ester group is the intense carbonyl (C=O) stretching band, which is expected to appear in the 1760–1690 cm⁻¹ region. libretexts.org The exact frequency is sensitive to the electronic effects of the ring substituents. researchgate.net Additionally, C–O stretching vibrations associated with the ester linkage typically produce strong bands in the 1300–1000 cm⁻¹ region.
Substituted Aromatic Ring: The benzene ring itself presents several characteristic bands. Aromatic C–H stretching vibrations are found just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org In-ring carbon-carbon (C=C) stretching vibrations usually appear as a pair of bands in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions. libretexts.org The substitution pattern on the ring also gives rise to a unique pattern of C–H out-of-plane bending bands in the 900–675 cm⁻¹ range. libretexts.org The carbon-bromine (C–Br) stretch occurs at lower wavenumbers, typically below 600 cm⁻¹.
The following table summarizes the predicted key vibrational frequencies for the starting material.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity | Spectroscopic Method |
|---|---|---|---|---|
| Methyl Ester | C=O Stretch | 1760 - 1690 | Strong, Sharp | IR |
| Sulfonyl Chloride | S=O Asymmetric Stretch | 1410 - 1370 | Strong | IR |
| Sulfonyl Chloride | S=O Symmetric Stretch | 1204 - 1166 | Strong | IR |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | IR, Raman |
| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1400 | Medium to Strong | IR, Raman |
| Sulfonyl Chloride | S-Cl Stretch | 400 - 300 | Medium | Raman |
Application in Monitoring Chemical Transformations
The true analytical power of vibrational spectroscopy is realized when it is applied to monitor reactions in situ. By tracking the intensity changes of key vibrational bands over time, one can follow the consumption of reactants and the formation of products, providing critical insights into reaction kinetics and mechanisms.
Example 1: Sulfonamide Formation
A common reaction of sulfonyl chlorides is their conversion to sulfonamides via reaction with a primary or secondary amine (e.g., R–NH₂). In-situ IR spectroscopy can meticulously track this transformation.
Reactant Monitoring: The concentration of this compound would be monitored by the decrease in the intensity of the S=O stretching bands (~1380 cm⁻¹ and ~1180 cm⁻¹) and potentially the S-Cl band if accessible.
Product Monitoring: The formation of the corresponding sulfonamide, Methyl 2-bromo-3-(N-R-sulfamoyl)benzoate, would be confirmed by the appearance of new bands. An N–H stretching band would appear in the 3500-3300 cm⁻¹ region for a primary amine reactant. The S=O stretching frequencies would also shift due to the change in the electronic environment from -Cl to -NHR. The ester and aromatic ring vibrations would be expected to remain largely unchanged, confirming the chemoselectivity of the reaction.
Example 2: Ester Saponification
If the ester group were to be selectively hydrolyzed to a carboxylic acid under basic conditions (saponification), the spectral changes would be distinct.
Reactant Monitoring: The reaction progress would be followed by the diminishing intensity of the ester C=O stretching band (~1725 cm⁻¹).
Product Monitoring: The formation of the 2-bromo-3-(chlorosulfonyl)benzoic acid product would be marked by the appearance of a very broad O–H stretching absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A new C=O stretching band for the carboxylic acid would also appear, typically at a slightly lower frequency than the starting ester. Throughout this process, the characteristic bands for the sulfonyl chloride group would remain constant, indicating its stability under the reaction conditions.
The table below outlines how specific vibrational bands can be used to monitor these hypothetical reactions.
| Reaction | Key Functional Group Transformation | Monitored Vibrational Band (cm⁻¹) | Observed Change During Reaction |
|---|---|---|---|
| Sulfonamide Formation | -SO₂Cl → -SO₂NHR | ~3400 (N-H Stretch) | Appearance and increase in intensity |
| Sulfonamide Formation | -SO₂Cl → -SO₂NHR | ~1380 / ~1180 (S=O Stretches) | Decrease of original bands, appearance of new shifted bands |
| Ester Saponification | -COOCH₃ → -COOH | ~1725 (Ester C=O Stretch) | Disappearance / decrease in intensity |
| Ester Saponification | -COOCH₃ → -COOH | 3300 - 2500 (Acid O-H Stretch) | Appearance of a broad absorption band |
Theoretical and Computational Chemistry Studies of Methyl 2 Bromo 3 Chlorosulfonyl Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for Methyl 2-bromo-3-(chlorosulfonyl)benzoate would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting the chemical reactivity of the molecule. The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. For this specific compound, the electron-withdrawing nature of the bromo, chlorosulfonyl, and methyl benzoate (B1203000) groups would influence the energy levels and spatial distribution of the HOMO and LUMO, thereby dictating its reactivity in various chemical reactions.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. In contrast, areas with positive electrostatic potential (colored in shades of blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl and ester groups, as well as the bromine atom, would be expected to exhibit negative electrostatic potential. The hydrogen atoms and the carbon atom of the carbonyl group would likely show a positive potential.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be a powerful tool to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways and the structures of the transition states.
Prediction of Regioselectivity and Stereoselectivity
Theoretical calculations can predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be determined. For instance, in nucleophilic aromatic substitution reactions, computational models could predict which of the substituents on the benzene (B151609) ring is most likely to be displaced.
Conformational Analysis and Energetic Landscapes
This compound possesses several rotatable bonds, leading to the possibility of multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface to identify the stable conformers and the energy barriers between them. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation. The energetic landscape, which maps the energy of the molecule as a function of its geometry, would reveal the relative stabilities of different conformers and the pathways for interconversion between them.
Future Research Directions and Innovations in Halogenated Chlorosulfonyl Benzoate Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Methods
The traditional synthesis of halogenated and chlorosulfonated aromatic compounds often involves harsh reagents and generates considerable waste, prompting a shift towards greener alternatives. Future research will likely focus on several key areas to enhance the sustainability of producing compounds like Methyl 2-bromo-3-(chlorosulfonyl)benzoate.
One promising direction is the adoption of microwave-assisted synthesis and phase transfer catalysis (PTC) . These techniques have shown potential in accelerating reaction rates and improving yields in the synthesis of aromatic esters, often under solvent-free or dry media conditions. rsc.orgmdpi.com Applying these methods to the esterification and halogenation steps in the synthesis of halogenated benzoates could lead to more energy-efficient and scalable processes.
Furthermore, the development of more environmentally benign chlorosulfonation methods is crucial. Traditional chlorosulfonating agents like chlorosulfonic acid are highly corrosive and hazardous. Research into milder and more selective reagents is ongoing. For instance, the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts presents a safer and more environmentally friendly alternative for producing sulfonyl chlorides. rsc.org Another approach involves bleach-mediated oxidative chlorosulfonation, which is simple, uses readily available reagents, and offers safer operations. researchgate.net A significant advancement is the use of aqueous acidic conditions for the preparation of arylsulfonyl chlorides from diazonium salts, which has considerable advantages over methods requiring anhydrous organic solvents. researchgate.netnih.gov This aqueous process can lead to the direct precipitation of the product in high purity, simplifying purification and reducing solvent waste. researchgate.netnih.gov
Table 1: Comparison of Traditional and Greener Synthetic Approaches
| Synthetic Step | Traditional Method | Greener Alternative | Potential Benefits |
| Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | N-Chlorosuccinimide (NCS), Bleach, Aqueous diazonium salt chemistry | Reduced corrosivity, safer handling, less hazardous waste, simplified workup |
| Halogenation | Elemental halogens (e.g., Br₂) | "Table salt" (NaCl) as chlorine source in ethanol | Use of non-toxic and readily available reagents, milder reaction conditions |
| Esterification | Fischer esterification with strong acid catalysts | Microwave-assisted synthesis, Phase transfer catalysis | Faster reaction times, higher yields, reduced energy consumption, solvent-free options |
Exploration of Novel Catalytic Systems for Transformations
The functional groups present in this compound—an aryl bromide and a sulfonyl chloride—are both amenable to a wide range of catalytic transformations, making this scaffold a versatile building block. Future research will undoubtedly focus on employing and developing novel catalytic systems to exploit this reactivity for the synthesis of complex molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The aryl bromide moiety can readily participate in reactions like Suzuki, Heck, and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds. While these are established methods, ongoing research is focused on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. africacommons.netrsc.org Interestingly, the sulfonyl chloride group can also be a participant in palladium-catalyzed reactions. For example, palladium catalysts can promote the desulfonylative cross-coupling of aryl sulfonyl chlorides with various partners. rsc.org Furthermore, palladium-catalyzed methods for the direct chlorosulfonylation of arylboronic acids have been developed, offering a novel route to aryl sulfonyl chlorides that avoids harsh traditional reagents. mdpi.comvapourtec.com
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems. Copper catalysts have been shown to be effective in a variety of transformations involving aryl halides, including amination, halogenation, and dehalogenation reactions. nih.govchimia.chbeilstein-journals.org The development of new ligands for copper continues to expand the scope and efficiency of these transformations. For instance, the use of silver benzoate (B1203000) as an additive has been shown to facilitate copper-catalyzed C-N coupling reactions. nih.gov
Visible-light photoredox catalysis has emerged as a powerful and green technology for organic synthesis. This approach uses light energy to drive chemical reactions, often under very mild conditions. The reduction of aryl halides to generate aryl radicals is a well-established transformation in photoredox catalysis, which can then participate in a variety of bond-forming reactions. softecks.in Applying this technology to halogenated chlorosulfonyl benzoates could enable novel transformations that are not accessible through traditional thermal methods. Aromatic chlorosulfonylation from anilines has been achieved using visible-light photoredox catalysis at room temperature. nsf.gov
Table 2: Potential Catalytic Transformations of the Benzoate Scaffold
| Functional Group | Catalytic System | Transformation | Potential Products |
| Aryl Bromide | Palladium(0) complexes | Suzuki, Heck, Buchwald-Hartwig, Sonogashira, Carbonylation | Biaryls, styrenes, anilines, alkynes, benzoic acid derivatives |
| Aryl Bromide | Copper(I) salts with ligands | Ullmann coupling, C-N and C-O bond formation | Biaryls, anilines, ethers |
| Aryl Bromide | Photoredox catalysts | Aryl radical formation for C-C and C-H functionalization | Functionalized aromatics |
| Sulfonyl Chloride | Palladium(0) complexes | Desulfonylative cross-coupling | Biaryls |
| Sulfonyl Chloride | (Direct synthesis) | Palladium-catalyzed chlorosulfonylation of boronic acids | Aryl sulfonyl chlorides |
| Aryl Bromide & Sulfonyl Chloride | Dual catalytic systems | Tandem or sequential functionalization | Highly substituted, complex molecules |
Design and Synthesis of Advanced Materials Incorporating the Benzoate Scaffold
The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of advanced materials with tailored properties.
Polymers: The bromo and chlorosulfonyl functionalities can serve as reactive handles for polymerization. Halogenated polymers are known for their high tensile strength, heat resistance, and flame retardancy. nih.gov The benzoate scaffold could be incorporated into polymer backbones through reactions of the bromo group (e.g., Suzuki polycondensation) or by converting the sulfonyl chloride into a more reactive functional group. Aryl sulfonyl chlorides have also been used as initiators for living radical polymerization, which allows for the synthesis of polymers with complex architectures and well-defined molecular weights. researchgate.net This could lead to the development of novel halogen-free flame retardant polymers based on aryl polyphosphonates. mdpi.com
Metal-Organic Frameworks (MOFs): Benzoate derivatives are widely used as organic linkers in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comnih.govrsc.org The carboxylate group of the benzoate can coordinate to metal ions, while the bromo and sulfonyl chloride groups could either be tolerated within the framework or used for post-synthetic modification. africacommons.net This would allow for the introduction of specific functionalities within the pores of the MOF, tailoring its properties for specific applications.
Liquid Crystals: Benzoic acid esters are common components of liquid crystalline materials. nih.govvapourtec.comnsf.gov The rigid aromatic core of the benzoate scaffold, combined with the potential for introducing long alkyl chains via substitution reactions at the bromo or sulfonyl chloride positions, could lead to the formation of novel liquid crystals with specific mesomorphic properties. The presence of halogens can significantly influence the phase behavior and physical properties of liquid crystals.
Functional Dyes and Probes: The benzoate scaffold could be functionalized to create novel dyes and fluorescent probes. For example, thermally activated delayed fluorescence (TADF) materials have been synthesized from benzoate derivatives for use in organic light-emitting diodes (OLEDs). rsc.org The reactive sites on this compound provide a platform for attaching chromophoric or fluorophoric units. Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are used as reactive probes in chemical biology. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies like flow chemistry and automated platforms offers significant advantages for the synthesis and derivatization of halogenated chlorosulfonyl benzoates.
Flow Chemistry: Continuous flow synthesis is particularly well-suited for handling hazardous reagents and managing highly exothermic reactions, which are often encountered in halogenation and chlorosulfonation processes. rsc.orgresearchgate.netsoftecks.in The synthesis of sulfonyl chlorides from thiols and disulfides has been successfully demonstrated in continuous flow, offering improved safety and control over reaction parameters. rsc.orgrsc.org An automated continuous system for the scalable production of aryl sulfonyl chlorides has also been developed, highlighting the industrial potential of this technology. mdpi.com The precise control over reaction time, temperature, and stoichiometry in flow reactors can lead to higher yields, better selectivity, and improved process safety. africacommons.net
Automated Synthesis Platforms: The derivatization of the this compound scaffold to create libraries of new compounds for drug discovery or materials science can be greatly accelerated using automated synthesis platforms. These systems can perform multiple reactions in parallel, allowing for the rapid exploration of a wide range of building blocks and reaction conditions. nih.govchimia.ch High-throughput screening of reaction conditions, for example in palladium-catalyzed carbonylations of phenols to produce benzoic acid esters, has been demonstrated. researchgate.net The development of cartridge-based automated synthesis systems further simplifies the process, making it accessible to a broader range of researchers. chimia.ch The combination of a versatile scaffold like a halogenated chlorosulfonyl benzoate with automated synthesis could significantly expedite the discovery of new functional molecules.
Q & A
Q. Key Considerations :
- Side Reactions : Competitive sulfonation/bromination at alternate positions necessitates precise stoichiometry and temperature control. Continuous-flow reactors can suppress parallel side reactions by enhancing mixing and heat transfer .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product from di-brominated or over-sulfonated byproducts.
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., deshielding of protons adjacent to electron-withdrawing groups). The bromine atom induces splitting due to its quadrupolar moment.
- 19F NMR : Not applicable here, but sulfur and bromine isotopes (³⁵S, ⁷⁹/⁸¹Br) may contribute to complex splitting in heteronuclear experiments.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl atoms.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. For example, a related compound (C₁₄H₁₁BrClNO₄S) crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.9206 Å, b = 9.4600 Å, c = 20.0915 Å, and β = 94.505° .
Advanced: How can crystallographic data resolve discrepancies between NMR and computational predictions for this compound?
Answer:
Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers, solvation) versus static solid-state structures. For example:
- Torsional Angles : X-ray data may reveal restricted rotation of the chlorosulfonyl group, which NMR might average as a single signal.
- Hydrogen Bonding : Crystallography can identify intermolecular interactions (e.g., S=O···H–C) that stabilize specific conformations, explaining deviations from DFT-optimized gas-phase structures.
Q. Methodology :
- Refine X-ray data using SHELXL , which employs full-matrix least-squares to model thermal motion and anisotropic displacement parameters.
- Compare experimental bond lengths/angles (e.g., C–Br = ~1.89 Å, C–S=O = ~1.43 Å) with DFT calculations (B3LYP/6-31G*) to validate computational models.
Advanced: What strategies optimize regioselectivity during bromination of 3-(chlorosulfonyl)benzoate derivatives?
Answer:
Regioselectivity is influenced by:
Directing Effects : The electron-withdrawing chlorosulfonyl group deactivates the ring, favoring bromination at positions ortho or para to it. Steric hindrance from the methyl ester may further bias ortho substitution.
Catalyst Choice : FeBr₃ enhances electrophilic bromination at electron-deficient positions, while Br₂ in acetic acid may favor different pathways.
Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize bromine electrophiles, whereas protic solvents (e.g., H₂SO₄) can protonate intermediates, altering reactivity.
Q. Validation :
- Monitor reaction progress with TLC (silica, hexane/EtOAc).
- Use GC-MS to detect competing di-brominated products and adjust reagent ratios iteratively.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors or dust.
- Reactivity Hazards :
- The chlorosulfonyl group is moisture-sensitive; store under anhydrous conditions (e.g., desiccator).
- Brominated aromatics may release HBr upon decomposition; neutralize spills with sodium bicarbonate.
- Waste Disposal : Collect halogenated waste in designated containers for incineration or specialized treatment .
Advanced: How can reaction byproducts be identified and minimized during synthesis?
Answer:
Common Byproducts :
- Di-brominated analogs (e.g., 2,5-dibromo derivatives).
- Sulfonic acid derivatives from hydrolysis of the chlorosulfonyl group.
Q. Mitigation Strategies :
- In Situ Monitoring : Use ReactIR to track intermediate formation and quench reactions at optimal conversion (e.g., ~85% yield).
- Temperature Control : Lower temperatures (e.g., –10°C) reduce hydrolysis of the chlorosulfonyl moiety.
- Work-Up Optimization : Extract with cold NaHCO₃ to remove acidic byproducts while retaining the target ester.
Advanced: What mechanistic insights explain the stability of the chlorosulfonyl group under bromination conditions?
Answer:
The chlorosulfonyl group’s stability arises from:
- Electronic Effects : The –SO₂Cl group is strongly electron-withdrawing, reducing electron density at the sulfur atom and resisting nucleophilic attack by Br⁻.
- Steric Protection : The methyl ester at the para position shields the sulfonyl group from lateral reagent approach.
Q. Experimental Validation :
- Conduct Hammett studies to correlate substituent effects with reaction rates.
- Compare FT-IR spectra pre/post bromination to confirm no S=O bond cleavage (retain peaks at ~1370 cm⁻¹ and 1150 cm⁻¹).
Basic: How is the purity of this compound assessed in academic research?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Purity >98% is typical for research-grade material.
- Melting Point : A sharp melting range (e.g., 120–122°C) indicates high crystallinity and purity.
- Elemental Analysis : Match experimental C/H/Br/Cl percentages with theoretical values (e.g., C: 33.33%, Br: 19.76%, Cl: 8.77%).
Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Steric Effects : The bromine at the ortho position hinders access to the aryl halide in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) or elevated temperatures.
- Electronic Effects : The electron-deficient aryl ring (due to –SO₂Cl and –COOMe) slows oxidative addition in Pd-catalyzed reactions but enhances stability toward nucleophilic aromatic substitution.
Q. Optimization Example :
- Use Pd(OAc)₂ with XPhos ligand in DMF at 100°C for coupling with arylboronic acids. Monitor conversion via ¹H NMR (disappearance of aryl bromide signal at δ ~7.8 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
